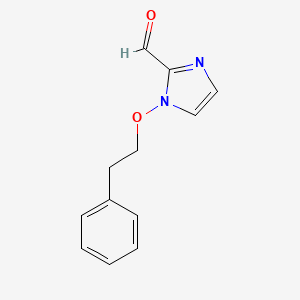
1-(phenethyloxy)-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenethyloxy)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods
- A method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed, offering a functional group-compatible approach with high atom economy and mild conditions (Li et al., 2015).
- Novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives has been achieved, demonstrating their utility as building blocks for synthesizing 2-aminoimidazole alkaloids like oroidin and hymenidin (Ando & Terashima, 2010).
- A study explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, finding these compounds particularly useful for creating Cu(II) complexes (Pařík & Chlupatý, 2014).
Chemical Properties and Applications
- Research on 4-methyl-5-imidazole carbaldehyde derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde, demonstrated the potential biological activities of these new compounds (Orhan et al., 2019).
- The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was determined, providing insights into the structural properties of such compounds (Selvanayagam et al., 2010).
- A study on the synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde provided a novel approach towards constructing these compounds, highlighting their potential in various applications (Suzdalev et al., 2016).
Catalytic and Synthesis Innovations
- A novel one-pot method for synthesizing 2,4,5-triaryl-1H-imidazoles was reported, employing heterogeneous conditions and yielding significant antibacterial and antioxidant activity (Satyanarayana & Sivakumar, 2011).
- The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde and its transformation into tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions was developed, demonstrating a useful method for creating biologically active fused heterocycles (Gaonkar & Rai, 2010).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Phenylethoxy)-1H-Imidazole-2-Carbaldehyde is the Sigma-1 receptor (S1R) . S1Rs are molecular chaperones present on the endoplasmic reticulum (ER) membrane and play a crucial role in ER-mitochondrial inter-organelle calcium signaling and cell survival .
Mode of Action
The compound interacts with its target, the S1R, and modulates its function. Sigma-1 ligands can either directly or indirectly modulate multiple neurodegenerative processes, including excitotoxicity, calcium dysregulation, mitochondrial and endoplasmic reticulum dysfunction, inflammation, and astrogliosis .
Biochemical Pathways
The compound’s interaction with S1R affects various biochemical pathways. It influences the regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits the ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, and aminoacyl-tRNA biosynthesis .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and slowly eliminated . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action involve changes in the quaternary structure of S1R upon activation . This modulation of S1R can confer resilience against various neurodegenerative diseases . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other ligands, cellular stressors, and the overall cellular environment can impact the compound’s interaction with S1R . .
Propiedades
IUPAC Name |
1-(2-phenylethoxy)imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYEBMFMRNKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON2C=CN=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
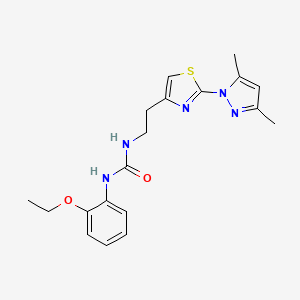
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)
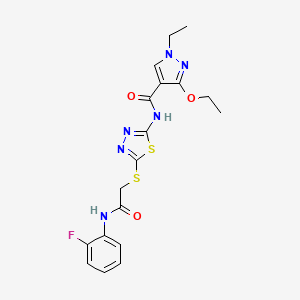
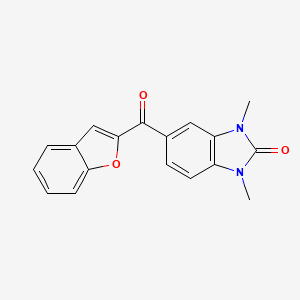
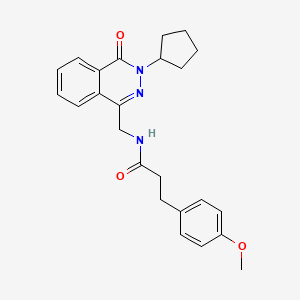
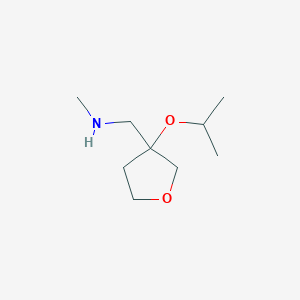


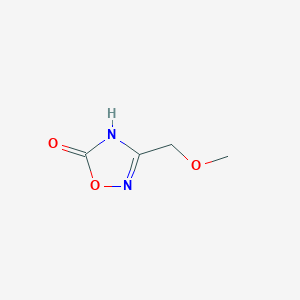
![TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE](/img/structure/B2452421.png)
![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2452422.png)
